6'-Amino-1-[(4-fluorophenyl)methyl]-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile
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Overview
Description
6’-Amino-1-[(4-fluorophenyl)methyl]-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 6’-Amino-1-[(4-fluorophenyl)methyl]-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of indole derivatives with pyrazolone compounds under specific conditions to form the spiro[indole-pyrano[2,3-C]pyrazole] core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorophenyl ring.
Cyclization: The compound can undergo cyclization reactions to form different ring structures.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6’-Amino-1-[(4-fluorophenyl)methyl]-3’-methyl-2-oxo-1’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: The compound’s spiro structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites in a unique manner, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other spiro[indole-pyrano[2,3-C]pyrazole] derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties.
Properties
Molecular Formula |
C28H20FN5O2 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
6'-amino-1-[(4-fluorophenyl)methyl]-3'-methyl-2-oxo-1'-phenylspiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C28H20FN5O2/c1-17-24-26(34(32-17)20-7-3-2-4-8-20)36-25(31)22(15-30)28(24)21-9-5-6-10-23(21)33(27(28)35)16-18-11-13-19(29)14-12-18/h2-14H,16,31H2,1H3 |
InChI Key |
FNXLMPUGVULFJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)C(=C(O2)N)C#N)C6=CC=CC=C6 |
Origin of Product |
United States |
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